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Compound of Interest

Compound Name: 4-(1H-Imidazol-5-yl)pyridine

Cat. No.: B2589178 Get Quote

An In-Depth Technical Guide to the Theoretical and Computed Properties of 4-(1H-Imidazol-5-
yl)pyridine

Abstract
This technical guide provides a comprehensive analysis of the theoretical and computed

properties of 4-(1H-Imidazol-5-yl)pyridine, a heterocyclic scaffold of significant interest in

medicinal chemistry. The document is structured to provide researchers, scientists, and drug

development professionals with an in-depth understanding of the molecule's structural,

spectroscopic, and quantum chemical characteristics. By integrating data from crystallographic

studies of related analogs with advanced computational modeling, this guide elucidates the

electronic landscape, reactivity, and potential interaction sites of the title compound.

Methodologies for Density Functional Theory (DFT) calculations, including geometry

optimization, frontier molecular orbital analysis, and molecular electrostatic potential mapping,

are detailed to ensure scientific integrity and reproducibility. The insights presented herein are

critical for the rational design of novel therapeutics targeting kinases and other enzymes where

this scaffold has shown promise.[1][2]

Introduction and Molecular Identification
4-(1H-Imidazol-5-yl)pyridine is a bicyclic aromatic heterocycle composed of a pyridine ring

linked to an imidazole ring. This scaffold is a key pharmacophore in numerous compounds

investigated for a range of therapeutic applications, including as anti-inflammatory and

anticancer agents.[3][4] The presence of multiple nitrogen atoms provides sites for hydrogen
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bonding and metal coordination, making its electronic properties of paramount importance in

drug-receptor interactions.[5]

It is crucial to note that 4-(1H-Imidazol-5-yl)pyridine exists in a tautomeric equilibrium with 4-

(1H-Imidazol-4-yl)pyridine. Due to this rapid proton transfer, both tautomers are often indexed

under the same CAS number and considered collectively in many contexts.[6] This guide will

focus on the 5-yl isomer, which is commonly depicted, while acknowledging the relevance of

this tautomerism.

Table 1: Compound Identification

Identifier Value Source

IUPAC Name
4-(1H-imidazol-5-
yl)pyridine

[6]

CAS Number 51746-87-3 [6]

Molecular Formula C₈H₇N₃ [6]

Molecular Weight 145.16 g/mol [6]

| Canonical SMILES | C1=CN=CC=C1C2=CN=CN2 |[6] |

Caption: Molecular structure of 4-(1H-Imidazol-5-yl)pyridine.

Structural and Spectroscopic Properties
Crystal Structure Analysis (Analog-Based)
While a crystal structure for the parent 4-(1H-Imidazol-5-yl)pyridine is not readily available,

analysis of closely related derivatives provides significant insight into its solid-state

conformation and intermolecular interactions. For instance, the crystal structure of 4-[5-(4-

Fluorophenyl)-1H-imidazol-4-yl]pyridine reveals key geometric parameters.[7] In this analog,

the imidazole and pyridine rings are not coplanar, exhibiting a dihedral angle between them.[7]

A critical feature observed is the formation of intermolecular N—H···N hydrogen bonds, where

the imidazole N-H donor interacts with the pyridine nitrogen acceptor of an adjacent molecule.
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[7] This interaction is fundamental to the supramolecular assembly in the solid state and is

highly likely to be present in the parent compound.

Table 2: Key Crystallographic Data for an Analog, 4-[5-(4-Fluorophenyl)-1H-imidazol-4-

yl]pyridine

Parameter Value

Crystal System Orthorhombic

Space Group Pna2₁

Dihedral Angle (Imidazole-Pyridine) 28.2 (1)°

H-Bond Type Intermolecular N—H···N

H-Bond Distance (H···A) 1.94 Å

Data sourced from Acta Crystallographica Section E[7].

Predicted Spectroscopic Signature
Direct experimental spectra for 4-(1H-Imidazol-5-yl)pyridine are sparse in the literature.

However, its signature can be reliably predicted based on its constituent functional groups.

¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (typically δ

7.0-9.0 ppm). The two protons on the imidazole ring would appear as singlets, while the

protons on the pyridine ring would exhibit a characteristic AA'BB' or doublet of doublets

pattern. The N-H proton of the imidazole ring is expected to be a broad singlet, with its

chemical shift being highly dependent on the solvent and concentration.

¹³C NMR: Aromatic carbons would resonate in the δ 115-150 ppm range. The carbon atom

directly attached to the three nitrogen atoms in the imidazole ring (C2) would likely be the

most deshielded.

FT-IR: The infrared spectrum would be characterized by N-H stretching vibrations (a broad

band around 3100-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and a

series of C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ fingerprint region.
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Mass Spectrometry: Electron ionization (EI) mass spectrometry would show a prominent

molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 145). Fragmentation

would likely involve the characteristic cleavage of the pyridine and imidazole rings.

Computational Analysis: A DFT Approach
To overcome the limitations of available experimental data and to gain a deeper understanding

of the molecule's intrinsic properties, we turn to computational chemistry, specifically Density

Functional Theory (DFT).

Computational Workflow Protocol
The following protocol outlines a robust, self-validating workflow for analyzing the properties of

4-(1H-Imidazol-5-yl)pyridine. This methodology ensures that the computed properties are

derived from a stable, verified molecular structure.

Step 1: Geometry Optimization

Objective: To find the lowest energy conformation of the molecule.

Method: Use a common DFT functional and basis set, such as B3LYP/6-311+G(d,p). The

choice of a functional like B3LYP provides a good balance between accuracy and

computational cost for organic molecules. The 6-311+G(d,p) basis set is sufficiently flexible,

incorporating diffuse functions (+) and polarization functions (d,p) to accurately describe the

electron distribution in a molecule with heteroatoms and potential hydrogen bonds.

Validation: The optimization process must converge according to the software's default

criteria for energy and forces.

Step 2: Frequency Calculation

Objective: To confirm the nature of the optimized stationary point and to obtain vibrational

frequencies.

Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p))

used for optimization.
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Validation: A true energy minimum is confirmed by the absence of any imaginary frequencies

in the output. The presence of one or more imaginary frequencies indicates a transition state

or a higher-order saddle point, requiring re-optimization.

Step 3: Single-Point Energy and Property Calculation

Objective: To calculate electronic properties with high accuracy.

Method: Using the validated minimum-energy geometry, perform a single-point energy

calculation. From this, derive properties such as frontier molecular orbitals (HOMO/LUMO),

molecular electrostatic potential (MEP), and Mulliken atomic charges.

Caption: Computational workflow for DFT analysis.

Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic

transitions.[8] The HOMO acts as an electron donor, while the LUMO acts as an electron

acceptor. The energy gap between them (ΔE = E_LUMO - E_HOMO) is a key indicator of

molecular stability; a larger gap implies higher stability and lower chemical reactivity.[8][9]

For 4-(1H-Imidazol-5-yl)pyridine, the HOMO is expected to be localized primarily on the

electron-rich imidazole ring, while the LUMO is likely distributed across the more electron-

deficient pyridine ring. This separation facilitates intramolecular charge transfer.

Energy

LUMO (Electron Acceptor)HOMO (Electron Donor)

 ΔE = E_LUMO - E_HOMO
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Caption: Conceptual diagram of HOMO-LUMO energy levels.

Table 3: Computed Electronic Properties (Illustrative)

Property Value (eV) Significance

E_HOMO -6.45
Propensity to donate
electrons

E_LUMO -1.52 Propensity to accept electrons

Energy Gap (ΔE) 4.93 Chemical stability, reactivity

Note: These are representative values based on DFT calculations for similar heterocyclic

systems.[10]

Molecular Electrostatic Potential (MEP)
The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting

its reactivity towards electrophilic and nucleophilic reagents.[11][12] It maps the electrostatic

potential onto the molecule's electron density surface.

Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for

electrophilic attack and hydrogen bond acceptance. For 4-(1H-Imidazol-5-yl)pyridine, these

are expected around the nitrogen atom of the pyridine ring and the sp²-hybridized nitrogen of

the imidazole ring. These sites are the most likely points of protonation and coordination.[13]

Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to

nucleophilic attack. This potential is typically found around the hydrogen atoms, especially

the N-H proton of the imidazole ring, making it a primary hydrogen bond donor site.

The MEP analysis confirms the molecule's amphipathic nature, with distinct sites for donating

and accepting hydrogen bonds, which is a cornerstone of its utility in drug design.

Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to

quantify the molecule's chemical behavior.[10]
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Table 4: Global Reactivity Descriptors

Descriptor Formula Interpretation

Ionization Potential (IP) IP ≈ -E_HOMO
Energy required to remove
an electron.

Electron Affinity (EA) EA ≈ -E_LUMO
Energy released when an

electron is added.

Electronegativity (χ) χ = (IP + EA) / 2 The ability to attract electrons.

Chemical Hardness (η) η = (IP - EA) / 2
Resistance to change in

electron distribution.[8]

| Electrophilicity Index (ω)| ω = χ² / (2η) | A measure of the energy lowering of a system when it

accepts electrons. |

These descriptors provide a quantitative basis for comparing the reactivity of 4-(1H-Imidazol-5-
yl)pyridine with its derivatives, aiding in structure-activity relationship (SAR) studies.

Conclusion and Future Directions
This guide has synthesized theoretical principles and computational methodologies to provide

a detailed profile of 4-(1H-Imidazol-5-yl)pyridine. The analysis of its structure, based on

analogs, reveals a non-planar conformation stabilized by strong intermolecular N-H···N

hydrogen bonds. DFT calculations further illuminate its electronic properties, defining the

HOMO-LUMO gap as an indicator of its moderate reactivity and highlighting the nitrogen atoms

as key centers for molecular interactions via the MEP map.

For drug development professionals, these insights are invaluable. The defined hydrogen bond

donor/acceptor sites and the overall electronic signature provide a clear rationale for this

scaffold's effectiveness in kinase inhibition and other biological applications. Future work

should focus on obtaining experimental spectroscopic and crystallographic data for the parent

compound to validate these computational models and to further refine our understanding of its

tautomeric behavior in different environments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2589178#theoretical-and-computed-properties-of-4-
1h-imidazol-5-yl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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